molecular formula C14H16O3 B1255148 Spiciferone A

Spiciferone A

Cat. No. B1255148
M. Wt: 232.27 g/mol
InChI Key: QMMMQWRPZIJGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiciferone A is a natural product found in Curvularia spicifera and Curvularia hawaiiensis with data available.

Scientific Research Applications

Phytotoxicity and Plant Pathology

Spiciferone A, primarily identified as a phytotoxin, is produced by the fungus Cochliobolus spicifer, a pathogen of leaf spot disease in wheat. Studies have demonstrated the importance of its ketone function at C-7 and the methyl at C-2 for its phytotoxicity, indicating its potential role in plant pathology research (Nakajima et al., 1993). Additionally, spiciferones B and C, structurally related to spiciferone A, have been studied for their phytotoxic effects, with spiciferone A being the most toxic (Nakajima et al., 1991).

Biosynthesis Pathways

Research has delved into the biosynthetic pathways of spiciferone A and its related compounds. Incorporation experiments with labeled acetate and methionine have suggested that spiciferone A is produced from a common precursor, involving unique modifications like C-C bond cleavage by retroaldol condensation (Nakajima et al., 1993). This knowledge aids in understanding the molecular mechanisms of natural product biosynthesis in fungi.

Structural Elucidation and Stereochemistry

The absolute stereochemistry of spiciferone A, crucial for its biological activity, was determined using X-ray analysis and spectral comparison techniques. This research provides insights into its unique biosynthesis and structural aspects, valuable for the synthesis of bioactive natural products (Nakajima et al., 1994).

Novel Derivatives and Anticancer Activity

Spiciferone analogs have been isolated from various fungi, expanding the chemical diversity and potential applications of these compounds. For instance, new spiciferone derivatives were identified with significant cytotoxic activities against cancer cell lines, highlighting their potential in anticancer research (Tan et al., 2018).

Environmental and Ecological Studies

Studies on fungi producing spiciferone A, such as Cadophora species from Antarctic wood-rot fungi, have implications for environmental and ecological research. These studies contribute to understanding the adaptation and bioactive compound production of fungi in extreme environments (Rusman et al., 2018).

properties

Product Name

Spiciferone A

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

8-ethyl-2,3,8-trimethylchromene-4,7-dione

InChI

InChI=1S/C14H16O3/c1-5-14(4)11(15)7-6-10-12(16)8(2)9(3)17-13(10)14/h6-7H,5H2,1-4H3

InChI Key

QMMMQWRPZIJGPT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C

synonyms

spiciferone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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